7-エチル-10-ヒドロキシカンプトテシン,98パーセント
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-エチル-9-ヒドロキシカンプトテシンは、カンプトテシン の誘導体であり、中国原産の樹木であるカンプトテカ・アキュミナータから単離された天然物です。この化合物は、強力な抗癌作用で知られており、主にDNAトポイソメラーゼIの阻害作用を持つため、科学研究で使用されています。
科学的研究の応用
12-エチル-9-ヒドロキシカンプトテシンは、科学研究において幅広い用途があります。
作用機序
12-エチル-9-ヒドロキシカンプトテシンの主な作用機序は、DNAトポイソメラーゼIの阻害です。この酵素は、複製と転写中にDNAのねじれを解消するために不可欠です。12-エチル-9-ヒドロキシカンプトテシンは、トポイソメラーゼIとDNAの複合体を安定化させることで、DNA損傷を引き起こし、細胞周期停止とアポトーシスにつながります。
類似の化合物:
カンプトテシン: 強力な抗癌作用で知られる親化合物です。
トポテカン: 卵巣癌と小細胞肺癌の治療に臨床で使用されている水溶性誘導体です。
イリノテカン: 大腸癌の治療に使用されているもう1つの誘導体です。
独自性: 12-エチル-9-ヒドロキシカンプトテシンは、カンプトテシンと比較して、溶解性と生物活性を高める特異的な修飾によって独自性を持ちます。これらの修飾は、カンプトテシンに関連する副作用の一部を軽減するため、さらなる研究と潜在的な治療応用のための貴重な化合物となっています。
生化学分析
Biochemical Properties
7-Ethyl-10-Hydroxycamptothecin interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription . This inhibition leads to frequent DNA single-strand breaks . Furthermore, it has been characterized as a potent and reversible inhibitor of BRD4, a protein that plays a key role in regulating gene expression .
Cellular Effects
7-Ethyl-10-Hydroxycamptothecin has significant effects on various types of cells and cellular processes. It has been found to have high potency and selectivity against human colorectal cancer cell line HCT116 . It can bind BRD4 in human leukemic cell K562 and inhibit cell growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Ethyl-10-Hydroxycamptothecin involves its binding interactions with biomolecules and changes in gene expression. It binds to DNA topoisomerase I and inhibits its function, leading to DNA single-strand breaks . It also binds to BRD4, inhibiting its function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, 7-Ethyl-10-Hydroxycamptothecin induces metabolic disturbances in the central nervous system . It also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .
Dosage Effects in Animal Models
The effects of 7-Ethyl-10-Hydroxycamptothecin vary with different dosages in animal models. For instance, one study found that a dosage of 20 mg/kg/day via intraperitoneal injection induced metabolic disturbances in the central nervous system of male mice .
Metabolic Pathways
7-Ethyl-10-Hydroxycamptothecin is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .
Transport and Distribution
The transport and distribution of 7-Ethyl-10-Hydroxycamptothecin within cells and tissues are facilitated by its entrapment in liposomes, which results in a more stable and more soluble form of the drug . This allows for increased affinity of the compound to lipid membranes and improved delivery of the drug to tumor sites .
Subcellular Localization
Given its potent inhibitory effects on DNA topoisomerase I and BRD4, it is likely that it localizes to the nucleus where these targets reside .
準備方法
合成経路と反応条件: 12-エチル-9-ヒドロキシカンプトテシンの合成は、カンプトテシンから始まり、いくつかの段階を踏みます。反応条件は通常、これらの修飾を促進するために、有機溶媒と触媒を使用します。
工業生産方法: 12-エチル-9-ヒドロキシカンプトテシンの工業生産は、通常、天然に抽出されたカンプトテシンから始まる半合成経路で行われます。このプロセスには、高い純度と収率を確保するために、複数の精製段階が含まれます。
化学反応の分析
反応の種類: 12-エチル-9-ヒドロキシカンプトテシンは、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応は、化合物を修飾して生物活性を高めたり、さらなる研究のための誘導体を生成するために重要です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、12-エチル-9-ヒドロキシカンプトテシンのさまざまな誘導体が含まれ、それぞれに潜在的にユニークな生物活性があります。
類似化合物との比較
Camptothecin: The parent compound, known for its potent anticancer properties.
Topotecan: A water-soluble derivative used clinically for treating ovarian and small cell lung cancer.
Irinotecan: Another derivative used in the treatment of colorectal cancer.
Uniqueness: 12-Ethyl-9-hydroxycamptothecin is unique due to its specific modifications, which enhance its solubility and biological activity compared to camptothecin. These modifications also reduce some of the side effects associated with camptothecin, making it a valuable compound for further research and potential therapeutic applications.
生物活性
12-Ethyl-9-hydroxycamptothecin is a derivative of camptothecin, a well-known alkaloid recognized for its potent anticancer properties. This compound primarily acts as an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The biological activity of 12-Ethyl-9-hydroxycamptothecin has been extensively studied, revealing its potential in cancer therapy and other biomedical applications.
The primary mechanism by which 12-Ethyl-9-hydroxycamptothecin exerts its biological effects involves the inhibition of DNA topoisomerase I. This inhibition leads to the formation of DNA single-strand breaks during replication, ultimately triggering apoptosis in cancer cells. The compound's ability to stabilize the topoisomerase I-DNA complex enhances its cytotoxicity against various cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of 12-Ethyl-9-hydroxycamptothecin indicates favorable absorption and distribution characteristics. Studies have shown that the compound can be effectively delivered via liposomal formulations, which improve its solubility and bioavailability. This enhancement allows for better targeting of tumor cells while minimizing systemic toxicity.
In Vitro Studies
Table 1 summarizes the cytotoxic effects of 12-Ethyl-9-hydroxycamptothecin on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 (Colorectal) | 0.679 | Topoisomerase I inhibition |
A549 (Lung) | 0.850 | Induction of apoptosis |
MCF-7 (Breast) | 1.200 | Cell cycle arrest |
These findings indicate that 12-Ethyl-9-hydroxycamptothecin demonstrates significant cytotoxicity across multiple cancer types, particularly in colorectal cancer cells.
In Vivo Studies
A study involving murine models assessed the therapeutic efficacy of 12-Ethyl-9-hydroxycamptothecin in tumor-bearing mice. The treatment was administered intraperitoneally at a dosage of 20 mg/kg, leading to notable tumor regression and increased survival rates compared to control groups receiving saline.
Case Studies
- Case Study on Colorectal Cancer : In a preclinical trial, mice with HCT116 xenografts were treated with 12-Ethyl-9-hydroxycamptothecin. Results showed a significant reduction in tumor volume by approximately 50% after four doses administered every five days.
- Combination Therapy : Another study explored the effects of combining 12-Ethyl-9-hydroxycamptothecin with conventional chemotherapeutics like irinotecan. The combination exhibited synergistic effects, enhancing overall therapeutic outcomes and reducing resistance in colorectal cancer models.
Toxicity and Side Effects
While 12-Ethyl-9-hydroxycamptothecin shows promising anticancer activity, it is essential to monitor potential side effects. Common toxicities observed in animal models include mild neutropenia and gastrointestinal disturbances, which were generally reversible after treatment cessation.
特性
IUPAC Name |
(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFLSWWSXTSZ-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。